Home > Products > Screening Compounds P99307 > Reduced-flubendazole
Reduced-flubendazole - 82050-12-2

Reduced-flubendazole

Catalog Number: EVT-386390
CAS Number: 82050-12-2
Molecular Formula: C16H14FN3O3
Molecular Weight: 315.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxyflubendazole is a derivative of flubendazole, a well-known anthelmintic agent used in the treatment of parasitic worm infections. While the provided papers do not directly discuss hydroxyflubendazole, they do provide insights into the broader category of hydroxy-substituted compounds and their potential mechanisms of action and applications. For instance, hydroxyazoles are known for their bioisosteric properties and have been used in drug design to improve potency and selectivity3. Similarly, hydroxyurea demonstrates the potential of hydroxylated compounds in inhibiting viral replication6. These insights can be extrapolated to understand the potential applications and mechanisms of hydroxyflubendazole.

Source and Classification

Reduced-flubendazole arises from the chemical reduction of flubendazole, which is classified as an anthelmintic and antiparasitic agent. The compound has been studied for its effects on cancer cells, particularly its ability to induce mitochondrial dysfunction and enhance the efficacy of other chemotherapeutic agents like paclitaxel .

Synthesis Analysis

The synthesis of reduced-flubendazole typically involves the reduction of the carbonyl group present in flubendazole. This can be achieved through various methods:

  1. Chemical Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to convert the ketone functional group of flubendazole into an alcohol, yielding reduced-flubendazole.
  2. Enzymatic Reduction: The use of specific enzymes, such as carbonyl reductases, can facilitate a more selective reduction process, potentially leading to enantiomerically pure forms of reduced-flubendazole.

The reaction conditions generally include:

  • Temperature: Ambient to slightly elevated temperatures (25-60°C).
  • Solvent: Common solvents include ethanol or methanol for chemical reductions, while aqueous buffers may be used for enzymatic processes.
  • Time: Reaction times can vary from several hours to overnight depending on the method and scale.
Molecular Structure Analysis

Reduced-flubendazole retains the core structure of flubendazole but features a hydroxyl group where the carbonyl was located. Its molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3.

Structural Characteristics

  • Molecular Weight: Approximately 314.34 g/mol.
  • Functional Groups: Contains amine groups, a hydroxyl group, and an aromatic ring structure.
  • Stereochemistry: Reduced-flubendazole can exist as a racemic mixture due to its chiral centers, leading to different enantiomers that may exhibit varying biological activities .
Chemical Reactions Analysis

Reduced-flubendazole participates in several chemical reactions:

  1. Reversible Reactions: It can revert to flubendazole under oxidative conditions.
  2. Conjugation Reactions: The hydroxyl group allows for further modifications through glucuronidation or sulfation, enhancing solubility and excretion.
  3. Biotransformation: In vivo studies have shown that reduced-flubendazole undergoes metabolic transformations that can affect its pharmacokinetics and pharmacodynamics .
Mechanism of Action

The mechanism by which reduced-flubendazole exerts its effects is primarily linked to its impact on mitochondrial function. Studies indicate that it disrupts mitochondrial membrane potential and induces mitochondrial fission through the activation of dynamin-related protein 1 (DRP1) pathways. This leads to increased production of reactive oxygen species and subsequent apoptosis in cancer cells .

Key Mechanistic Insights

  • Mitochondrial Dysfunction: Reduced-flubendazole alters mitochondrial permeability, leading to cytochrome c release and activation of apoptotic pathways.
  • Synergistic Effects: When used in combination with other chemotherapeutics like paclitaxel, it enhances cytotoxicity against tumor cells by modulating key signaling pathways such as HIF1α/PI3K/AKT .
Physical and Chemical Properties Analysis

Reduced-flubendazole exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: The compound is stable under neutral pH but may degrade under acidic or basic conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar benzimidazoles.

These properties influence its formulation in pharmaceutical applications and affect its bioavailability.

Applications

Reduced-flubendazole has potential applications across various fields:

  1. Oncology: Its ability to induce apoptosis in cancer cells makes it a candidate for further research as an anticancer agent.
  2. Veterinary Medicine: Similar to its parent compound, it may retain anthelmintic properties useful in treating parasitic infections in animals.
  3. Pharmaceutical Development: Its unique properties could lead to new formulations or combination therapies that enhance treatment efficacy against resistant strains of pathogens or cancer cells.
Introduction to Reduced-Flubendazole

Definition and Structural Characteristics of Reduced-Flubendazole (R-FLBZ)

Reduced-flubendazole (R-FLBZ; chemical name: methyl N-[6-(α-hydroxy-4-fluorobenzyl)-1H-benzimidazol-2-yl]carbamate) is the primary carbonyl-reduced metabolite of the anthelmintic drug flubendazole (FLU). Its molecular formula is C₁₆H₁₄FN₃O₃ (molecular weight: 315.30 g/mol), distinguishing it from the parent compound through reduction of the ketone group at the 4-fluorobenzoyl moiety to a secondary alcohol [3] [8]. This structural modification, represented by the SMILES notation O=C(OC)NC1=NC=2C=CC(=CC2N1)C(O)C3=CC=C(F)C=C3, significantly alters its physicochemical properties. R-FLBZ exhibits greater aqueous solubility than flubendazole due to the introduction of a polar hydroxyl group, which enhances its bioavailability in biological systems [3] [8]. Despite this increased solubility, R-FLBZ demonstrates markedly reduced anthelmintic efficacy compared to FLU, attributed to diminished tubulin-binding affinity—a critical mechanism for benzimidazole anthelmintics [3] [7].

Table 1: Structural Comparison of Flubendazole and Reduced-Flubendazole

CharacteristicFlubendazoleReduced-Flubendazole (R-FLBZ)
IUPAC NameMethyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamateMethyl N-[6-(α-hydroxy-4-fluorobenzyl)-1H-benzimidazol-2-yl]carbamate
Molecular FormulaC₁₆H₁₂FN₃O₃C₁₆H₁₄FN₃O₃
Key Functional GroupKetone (C=O)Secondary alcohol (CH-OH)
PubChem CID5323210313591
BioactivityPotent tubulin polymerization inhibitorWeak tubulin inhibitor; primary metabolite

Biosynthetic Pathways: Carbonyl Reduction of Flubendazole

R-FLBZ is biosynthesized via enzymatic carbonyl reduction of flubendazole, a reaction primarily catalyzed by cytosolic carbonyl-reducing enzymes (CREs) belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies [7]. This reductive metabolism occurs extensively in parasitic nematodes (e.g., Haemonchus contortus), mammalian tissues, and microbial communities. The reaction requires NADPH as a cofactor, converting the ketone group of FLU to a chiral alcohol, producing R-FLBZ as the dominant metabolite [3] [7]. Metabolic studies in H. contortus demonstrate strain- and developmental stage-dependent variations in reduction efficiency:

  • Developmental Stage Influence: Adult females exhibit the highest metabolic activity (converting >60% of FLU to R-FLBZ ex vivo), followed by L1/2 larvae, eggs, and L3 larvae [7].
  • Drug-Resistance Correlation: Resistant strains (IRE) show 2.3-fold greater R-FLBZ production than susceptible strains (ISE), indicating CRE overexpression as a resistance mechanism [7].
  • Enzymatic Inhibition: Glycyrrhetinic acid and menadione competitively inhibit FLU reduction (IC₅₀ <10 µM) by targeting SDR/AKR enzymes, potentially overcoming anthelmintic resistance [7].

Table 2: Metabolic Reduction of Flubendazole Across Haemonchus contortus Life Stages

Developmental StageFLU→R-FLBZ Conversion (ISE strain)FLU→R-FLBZ Conversion (IRE strain)Fold Increase (IRE vs. ISE)
Eggs12.5% ± 2.1%28.7% ± 3.5%2.3x
L1/2 Larvae18.3% ± 3.2%41.2% ± 4.1%2.3x
L3 Larvae8.7% ± 1.9%19.6% ± 2.8%2.3x
Adult Females34.8% ± 4.7%79.5% ± 6.3%2.3x

Historical Context and Discovery in Anthelmintic Drug Metabolism

R-FLBZ was first identified during pharmacokinetic studies of flubendazole in the early 1980s, when researchers characterized its metabolites in sheep, pigs, and humans [3] [5]. Initial investigations revealed R-FLBZ as the predominant plasma metabolite in ruminants, accounting for >70% of FLU-derived compounds following oral administration [3]. Its discovery coincided with clinical observations of variable anthelmintic efficacy, later attributed to interspecies differences in metabolic reduction efficiency. Notably, the 1980s human trial of parenteral FLU for onchocerciasis revealed that R-FLBZ accumulated in systemic circulation, though its contribution to macrofilaricidal efficacy remains debated [5]. The metabolic pathway gained renewed significance when studies in the 2010s linked CRE overexpression to benzimidazole resistance in nematodes—R-FLBZ production serves as a biomarker for this resistance phenotype in H. contortus and related parasites [7] [9].

Role in Drug Repurposing Strategies for Parasitic and Oncological Research

R-FLBZ occupies a dual role in drug repurposing: as a metabolic determinant in anthelmintic therapy and as a potential modulator of flubendazole’s anticancer effects.

  • Anthelmintic Resistance Management: Inhibiting R-FLBZ formation enhances FLU’s antiparasitic efficacy. Co-administration of CRE inhibitors (e.g., menadione) with FLU reduces R-FLBZ production by >80% in resistant nematodes, restoring drug sensitivity [7]. This strategy is being explored for recalcitrant helminthiases like haemonchosis.

  • Oncotherapeutic Implications: Though R-FLBZ itself lacks direct cytotoxicity, its formation influences FLU’s pharmacokinetic profile in oncology models. Recent studies suggest that R-FLBZ may indirectly augment FLU’s anticancer activity by altering tissue distribution [2] [10]. In hepatocellular carcinoma, FLU (and potentially its metabolites) downregulates PCSK9, inhibiting the Hedgehog pathway via SMO/Gli1 suppression [2]. Additionally, FLU-induced mitophagy in breast cancer involves EVA1A upregulation and DRP1-mediated mitochondrial fission—processes potentially modulated by prolonged metabolite exposure [4] [10]. The metabolite’s improved bioavailability also informs oral formulation development for macrofilaricidal and anticancer applications [5].

Table 3: Therapeutic Roles of Reduced-Flubendazole in Drug Repurposing

Therapeutic AreaRole of R-FLBZKey Mechanisms/FindingsResearch Implications
Anthelmintic TherapyResistance biomarker & metabolic deactivationOverproduced in drug-resistant nematodes; weak anthelmintic activityCRE inhibition strategy to restore efficacy
Oncological ResearchPharmacokinetic modulatorAlters tissue distribution of parent drug; possible role in mitochondrial targetingOptimizing FLU formulations for cancer
Drug FormulationBioavailability enhancerHigher solubility than FLU enables improved systemic exposureInforming oral macrofilaricide/anticancer development

Properties

CAS Number

82050-12-2

Product Name

Reduced-flubendazole

IUPAC Name

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C16H14FN3O3

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22)

InChI Key

GONRXGWUUBPRKF-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O

Synonyms

N-[6-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester; [5-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester; Reduced-flubendazole; UMF 060;

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.